molecular formula C23H34N6OS B2887268 N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide CAS No. 941941-75-9

N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide

Cat. No. B2887268
CAS RN: 941941-75-9
M. Wt: 442.63
InChI Key: CWOOWHGTIHETIS-UHFFFAOYSA-N
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Description

“N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide” is a chemical compound with the molecular formula C23H34N6OS and a molecular weight of 442.63. It is part of a class of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . Another work reported the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of pyrazolopyrimidine derivatives, including compounds structurally related to N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide, for their anticancer and anti-5-lipoxygenase activities. These compounds were evaluated for cytotoxic effects on cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Facile Synthesis

  • Research on developing a facile synthesis method for adamantane-1-carboxamide derivatives demonstrated the use of 2-chloropyrimidine and adamantane-carbonyl chloride through a process involving amidation and N-alkylation. This study provides insight into the synthetic accessibility of such compounds, which is crucial for their further application and study (Su et al., 2011).

Antiviral and Antimicrobial Properties

  • Another study explored the synthesis of adamantane derivatives, including those with pyrazolopyrimidine structures, to evaluate their antiviral activity, specifically against smallpox vaccine virus. The study identified compounds with significant anti-smallpox activity, highlighting the potential of adamantane-based compounds in antiviral research (Moiseev et al., 2012).

Novel Activators of Tumor Necrosis Factor Release

  • A method for synthesizing N2-adamantyl-2-amino-6-methyl-4(3H)-pyrimidinones was developed, focusing on compounds where the exocyclic nitrogen atom and the adamantyl radical are linked by a hydrocarbon fragment. This synthesis pathway could lead to novel activators of tumor necrosis factor (TNF) release, a critical cytokine in the immune response (Novakov et al., 2006).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, particularly its potential as a CDK2 inhibitor . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6OS/c1-14(2)12-25-19-18-13-26-29(20(18)28-22(27-19)31-3)5-4-24-21(30)23-9-15-6-16(10-23)8-17(7-15)11-23/h13-17H,4-12H2,1-3H3,(H,24,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOOWHGTIHETIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide

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